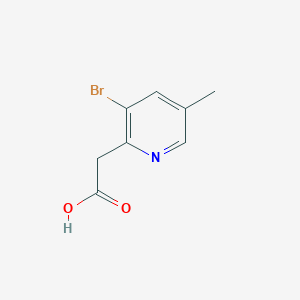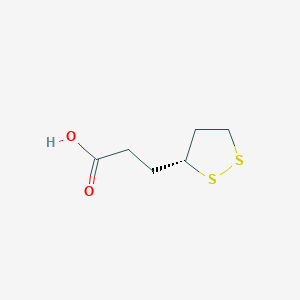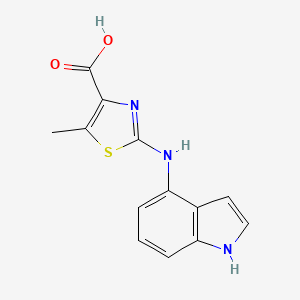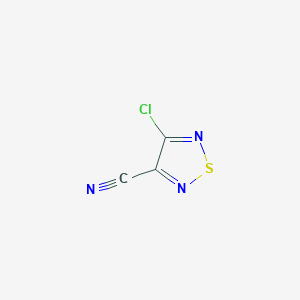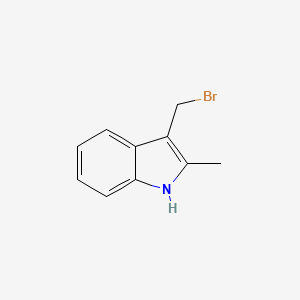![molecular formula C12H10N2 B12970279 7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)
7-Methylpyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylpyrrolo[1,2-a]quinoxaline is a heterocyclic compound with the molecular formula C12H10N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the reductive cyclization of ethyl quinoxalin-2-yl- and 3-methylquinoxalin-2-ylpyruvates in the presence of copper chromite at high temperatures . Another approach involves the intramolecular cyclization of functionalized N-phenylpyrroles, leading to the formation of the pyrrolo[1,2-a]quinoxaline system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-yield cyclization reactions and efficient purification techniques, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
7-Methylpyrrolo[1,2-a]quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methylpyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as an inhibitor of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose homeostasis . The compound may also interact with other enzymes and receptors, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoline: Known for its diverse biological activities, including anticancer and antibacterial properties.
Pyrrolo[2,3-b]quinoxaline: Exhibits significant biological activity and is used in medicinal chemistry.
Pyrrolo[3,4-b]quinoxaline:
Uniqueness
7-Methylpyrrolo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7-position may enhance its stability and modify its interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
7-methylpyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H10N2/c1-9-4-5-12-11(7-9)13-8-10-3-2-6-14(10)12/h2-8H,1H3 |
InChI Key |
RZTSTFBGRYIIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=CC=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


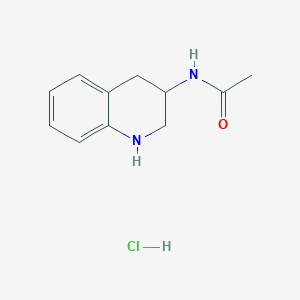
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride](/img/structure/B12970214.png)

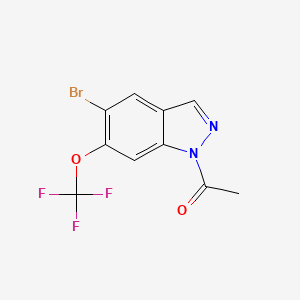

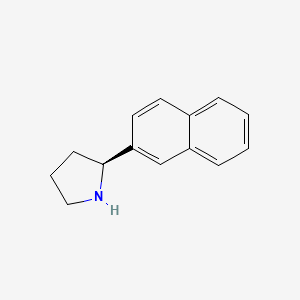
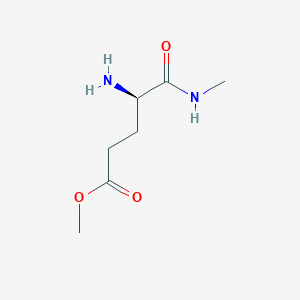
![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)
